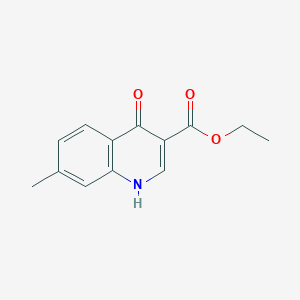
2,6-bis(trichloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(trichloromethyl)pyridine (2,6-BTCP) is an organochlorine compound that is widely used in scientific research applications. It is a synthetic derivative of pyridine, a heterocyclic aromatic compound, and is used in a variety of biochemical and physiological experiments. 2,6-BTCP has a number of advantages for laboratory experiments, including its stability, solubility, and low cost. It is also a useful tool for studying the mechanism of action of certain compounds and for elucidating the biochemical and physiological effects of certain drugs.
Applications De Recherche Scientifique
2,6-bis(trichloromethyl)pyridine is widely used in scientific research applications, such as drug development and toxicology. It has been used to study the mechanism of action of certain drugs, as well as to elucidate the biochemical and physiological effects of certain drugs. It is also used to study the effects of environmental contaminants on the human body. In addition, 2,6-bis(trichloromethyl)pyridine has been used in biochemistry experiments to study enzyme-catalyzed reactions, as well as in molecular biology experiments to study gene expression and protein synthesis.
Mécanisme D'action
The mechanism of action of 2,6-bis(trichloromethyl)pyridine is not well understood. However, it is believed that the compound binds to certain proteins in the body, which leads to changes in the activity of these proteins. This, in turn, leads to changes in the biochemical and physiological processes that are regulated by these proteins.
Biochemical and Physiological Effects
2,6-bis(trichloromethyl)pyridine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of certain receptors, such as the dopamine receptor, which is involved in the regulation of mood and behavior. In addition, 2,6-bis(trichloromethyl)pyridine has been found to have an effect on the expression of certain genes, as well as on the synthesis of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-bis(trichloromethyl)pyridine has a number of advantages for laboratory experiments. It is relatively stable, soluble in water, and relatively inexpensive. In addition, it can be easily synthesized in a laboratory setting. However, it is important to note that 2,6-bis(trichloromethyl)pyridine can be toxic and should be handled with caution.
Orientations Futures
There are a number of potential future directions for research involving 2,6-bis(trichloromethyl)pyridine. These include further studies on the mechanism of action of the compound, as well as studies on its biochemical and physiological effects. In addition, further research could be conducted on the effects of 2,6-bis(trichloromethyl)pyridine on the expression of certain genes, as well as on the synthesis of certain proteins. Furthermore, further research could be conducted on the potential applications of 2,6-bis(trichloromethyl)pyridine in drug development and toxicology.
Méthodes De Synthèse
2,6-bis(trichloromethyl)pyridine is synthesized through a two-step process. The first step involves the reaction of 2-chloromethylpyridine with trichloroacetic acid, which yields 2,6-dichloromethylpyridine. The second step involves the reaction of 2,6-dichloromethylpyridine with sodium hydroxide, which yields 2,6-bis(trichloromethyl)pyridine. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the pyridine ring.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2,6-bis(trichloromethyl)pyridine can be achieved through a multi-step process involving the reaction of pyridine with trichloroacetyl chloride followed by further chlorination and dehydrochlorination reactions.", "Starting Materials": [ "Pyridine", "Trichloroacetyl chloride", "Phosphorus pentachloride", "Sodium hydroxide", "Acetone" ], "Reaction": [ "Step 1: Pyridine is reacted with trichloroacetyl chloride in the presence of phosphorus pentachloride to form 2,6-bis(trichloromethyl)pyridine-3-carboxylic acid chloride.", "Step 2: The resulting acid chloride is then treated with excess chlorine gas to form 2,6-bis(trichloromethyl)pyridine-3,5-dichloro-4-carboxylic acid chloride.", "Step 3: The acid chloride is then treated with sodium hydroxide in acetone to remove the carboxylic acid group and form 2,6-bis(trichloromethyl)pyridine-3,5-dichloro-4-ol.", "Step 4: The final step involves dehydrochlorination of the intermediate product using phosphorus pentachloride to form 2,6-bis(trichloromethyl)pyridine." ] } | |
Numéro CAS |
6969-51-3 |
Nom du produit |
2,6-bis(trichloromethyl)pyridine |
Formule moléculaire |
C7H3Cl6N |
Poids moléculaire |
313.8 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



